2-(5-Bromo-2-iodophenoxy)acetic acid
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Overview
Description
2-(5-Bromo-2-iodophenoxy)acetic acid is an organic compound that features both bromine and iodine atoms attached to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-iodophenoxy)acetic acid typically involves the halogenation of phenoxyacetic acid derivatives. One common method includes the bromination of 2-iodophenoxyacetic acid using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation reactions, purification steps, and quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halogenated aromatic substrate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the halogen atoms may be replaced by nucleophiles, resulting in substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(5-Bromo-2-iodophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of halogenated compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenoxy)acetic acid involves its interaction with molecular targets through its halogen atoms. The presence of bromine and iodine can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
- 2-(5-Bromo-2-chlorophenoxy)acetic acid
- 2-(5-Iodo-2-chlorophenoxy)acetic acid
- 2-(5-Bromo-2-fluorophenoxy)acetic acid
Comparison: 2-(5-Bromo-2-iodophenoxy)acetic acid is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-bromo-2-iodophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQEZWESUHNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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